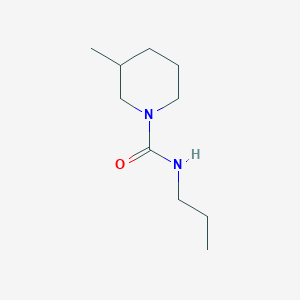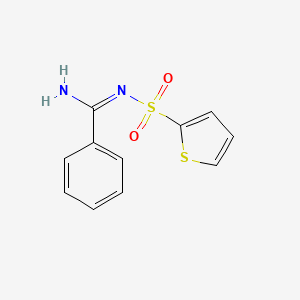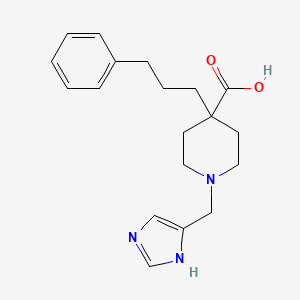![molecular formula C21H26N4O B5292423 1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5292423.png)
1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly known as MPBP, and it belongs to the class of piperazine derivatives. MPBP has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of MPBP is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a partial antagonist at the dopamine D2 receptor. This dual activity may contribute to its therapeutic effects in the treatment of depression, anxiety, and addiction.
Biochemical and physiological effects:
MPBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects. MPBP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress. This may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
MPBP has several advantages for lab experiments. It has high affinity for the serotonin 5-HT1A receptor, which is a well-studied target for psychiatric drugs. It also has moderate affinity for the dopamine D2 receptor, which is a target for drugs used in the treatment of addiction. However, MPBP has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer in vivo. It also has a relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on MPBP. One direction is to investigate its potential application in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to develop more potent and selective derivatives of MPBP that may have improved therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanism of action of MPBP and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride, or MPBP, is a promising compound for the treatment of various neurological and psychiatric disorders. Its high affinity for the serotonin 5-HT1A receptor and moderate affinity for the dopamine D2 receptor make it a potential candidate for the treatment of depression, anxiety, and addiction. Further research is needed to fully understand its mechanism of action and to develop more potent and selective derivatives.
Méthodes De Synthèse
The synthesis of MPBP involves the reaction of 4-methyl-2-pyridinylamine with 2-(3-pyrrolidinyl)benzoyl chloride in the presence of a base. This reaction results in the formation of 1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine, which is then converted to the dihydrochloride salt by reacting it with hydrochloric acid. The overall synthesis of MPBP is a multi-step process that requires careful purification and characterization of the intermediate compounds.
Applications De Recherche Scientifique
MPBP has been studied extensively for its potential application in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPBP has also been shown to have a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. These properties make MPBP a promising candidate for the treatment of depression, anxiety, and addiction.
Propriétés
IUPAC Name |
[4-(4-methylpyridin-2-yl)piperazin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-16-6-9-23-20(14-16)24-10-12-25(13-11-24)21(26)19-5-3-2-4-18(19)17-7-8-22-15-17/h2-6,9,14,17,22H,7-8,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTHQVKUVGIOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C4CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5292341.png)

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5292365.png)
![N,2,3,5-tetramethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5292371.png)
![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(3-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5292373.png)

![7-(cyclopent-2-en-1-ylacetyl)-N-(isoxazol-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5292387.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5292389.png)
![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5292398.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B5292418.png)
![3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5292427.png)
![3-(4-benzyl-1H-pyrazol-5-yl)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5292432.png)

![5-amino-3-[1-cyano-2-(3,4-diethoxy-5-iodophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5292439.png)